molecular formula C28H36N2O5 B562679 Benazepril tert-Butyl Ester-d5 CAS No. 1356010-96-2

Benazepril tert-Butyl Ester-d5

Cat. No.: B562679
CAS No.: 1356010-96-2
M. Wt: 485.636
InChI Key: QNLLWVSHZXSUNF-HVSPQWTBSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of Benazepril tert-Butyl Ester-d5 involves several steps. One common method includes the reaction of 3-bromo-2,3,4,5-tetrahydro-1H-1-benzazepine-2-ketone-1-tert-butyl acetate with (S)-homophenylalanine. This reaction is followed by a dynamic kinetic resolution process to obtain the benazepril intermediate. This method is efficient and suitable for industrial production due to its high yield and minimal environmental impact .

Chemical Reactions Analysis

Benazepril tert-Butyl Ester-d5 undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of Benazepril tert-Butyl Ester-d5 is similar to that of benazepril. Upon hydrolysis by esterases in the liver, it is converted into its active form, benazeprilat. Benazeprilat competes with angiotensin I for binding at the angiotensin-converting enzyme, thereby blocking the conversion of angiotensin I to angiotensin II. This inhibition results in decreased plasma levels of angiotensin II, leading to vasodilation and reduced blood pressure .

Comparison with Similar Compounds

Benazepril tert-Butyl Ester-d5 is unique due to its deuterated nature, which makes it particularly useful in research involving isotopic labeling. Similar compounds include:

These compounds share similar chemical structures and pharmacological properties but differ in their specific applications and labeling.

Properties

IUPAC Name

ethyl (2S)-2-[[(3S)-1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-2-oxo-4,5-dihydro-3H-1-benzazepin-3-yl]amino]-4-(2,3,4,5,6-pentadeuteriophenyl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H36N2O5/c1-5-34-27(33)23(17-15-20-11-7-6-8-12-20)29-22-18-16-21-13-9-10-14-24(21)30(26(22)32)19-25(31)35-28(2,3)4/h6-14,22-23,29H,5,15-19H2,1-4H3/t22-,23-/m0/s1/i6D,7D,8D,11D,12D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNLLWVSHZXSUNF-HVSPQWTBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC2CCC3=CC=CC=C3N(C2=O)CC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)OCC)N[C@H]2CCC3=CC=CC=C3N(C2=O)CC(=O)OC(C)(C)C)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H36N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30747077
Record name Ethyl (2S)-2-{[(3S)-1-(2-tert-butoxy-2-oxoethyl)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-3-yl]amino}-4-(~2~H_5_)phenylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30747077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

485.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1356010-96-2
Record name Ethyl (2S)-2-{[(3S)-1-(2-tert-butoxy-2-oxoethyl)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-3-yl]amino}-4-(~2~H_5_)phenylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30747077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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